molecular formula C22H18Cl2N2O2S B15017178 N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide

N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide

Cat. No.: B15017178
M. Wt: 445.4 g/mol
InChI Key: YNWBMKYWEPSKNU-DHRITJCHSA-N
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Description

N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[(4-CHLOROPHENYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenyl, methoxyphenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[(4-CHLOROPHENYL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 4-chlorobenzophenone with tosyl hydrazide in the presence of ethanol. The reaction mixture is heated under reflux for several hours and then allowed to cool gradually to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[(4-CHLOROPHENYL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[(4-CHLOROPHENYL)SULFANYL]ACETOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[(4-CHLOROPHENYL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18Cl2N2O2S

Molecular Weight

445.4 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C22H18Cl2N2O2S/c23-18-5-1-17(2-6-18)14-28-20-9-3-16(4-10-20)13-25-26-22(27)15-29-21-11-7-19(24)8-12-21/h1-13H,14-15H2,(H,26,27)/b25-13+

InChI Key

YNWBMKYWEPSKNU-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)CSC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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